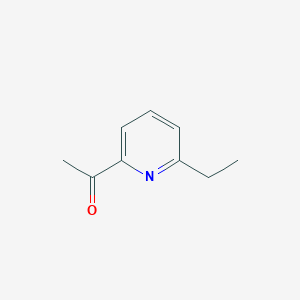

1-(6-Ethylpyridin-2-yl)ethan-1-one

Description

1-(6-Ethylpyridin-2-yl)ethan-1-one is a heterocyclic ketone featuring a pyridine ring substituted with an ethyl group at the 6-position and an acetyl group at the 2-position. Its IUPAC name reflects this structure, and synonyms include 2-acetyl-6-ethylpyridine.

Properties

IUPAC Name |

1-(6-ethylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-8-5-4-6-9(10-8)7(2)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJXVAZKFUDZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Ethylpyridin-2-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 6-ethyl-2-pyridinecarboxaldehyde with an appropriate reagent to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 1-(6-Ethylpyridin-2-yl)ethan-1-one often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethylpyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(6-Ethylpyridin-2-yl)ethan-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of novel pharmaceuticals and organic materials.

Biology: Employed in the study of biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-Ethylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Electronic Effects: Pyridine’s 2-position substitution (vs. 3-position in 1-(pyridin-3-yl)ethan-1-one) alters electron density, affecting reactivity in nucleophilic additions or coordination chemistry.

Biological Activity

1-(6-Ethylpyridin-2-yl)ethan-1-one, also known as 6-Ethyl-2-pyridinyl ethanone, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉N

- Molecular Weight : 135.17 g/mol

- Appearance : Yellow liquid with a strong odor

- CAS Number : 102878-26-2

Synthetic Routes

1-(6-Ethylpyridin-2-yl)ethan-1-one can be synthesized through various methods, including:

- Reaction of 6-ethyl-2-pyridinecarboxaldehyde with appropriate reagents under reflux conditions using solvents like ethanol or methanol.

- Industrial production often utilizes continuous flow reactors for improved safety and efficiency.

Antimicrobial Properties

Research indicates that 1-(6-Ethylpyridin-2-yl)ethan-1-one exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 5 - 10 μg/mL |

| Pseudomonas aeruginosa | Comparable to linezolid (MIC 2.5 μg/mL) |

The compound's mechanism of action involves inhibition of protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .

Anti-inflammatory Activity

In addition to its antimicrobial properties, 1-(6-Ethylpyridin-2-yl)ethan-1-one has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit nitric oxide production in stimulated cells, which is crucial for managing inflammatory responses in various conditions.

Potential Therapeutic Applications

Research has highlighted the potential of this compound in treating metabolic disorders. It acts as a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in the conversion of cortisone to cortisol—a process linked to metabolic syndrome and type 2 diabetes .

Case Studies and Research Findings

Several studies have documented the biological activities of 1-(6-Ethylpyridin-2-yl)ethan-1-one:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited low nanomolar inhibition against human and mouse 11β-HSD1, suggesting its potential in drug development for metabolic disorders .

- Cytotoxicity Assessment : Research on naphthalene derivatives indicated that compounds similar to 1-(6-Ethylpyridin-2-yl)ethan-1-one showed significant cytotoxic effects against gastric cancer cells, highlighting its potential as an anticancer agent.

- Phytotoxic Effects : Investigations into the agricultural implications revealed that related compounds could influence plant health negatively, suggesting a dual role in both therapeutic and phytotoxic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.